7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Physicochemical property Lipophilicity C7-carbonyl SAR

7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS 921880-03-7) is a fully synthetic heterocyclic small molecule built on the pyrazolo[4,3-c]pyridin-3-one core, a privileged scaffold implicated in kinase inhibition, M1 muscarinic receptor positive allosteric modulation, and benzodiazepine receptor binding. The compound features a characteristic N5-methyl and N2-phenyl substitution pattern on the pyrazolo[4,3-c]pyridinone ring system, with an indoline-1-carbonyl moiety at the C7 position.

Molecular Formula C22H18N4O2
Molecular Weight 370.412
CAS No. 921880-03-7
Cat. No. B2733972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
CAS921880-03-7
Molecular FormulaC22H18N4O2
Molecular Weight370.412
Structural Identifiers
SMILESCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C22H18N4O2/c1-24-13-17(21(27)25-12-11-15-7-5-6-10-19(15)25)20-18(14-24)22(28)26(23-20)16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3
InChIKeyCHMZDXGVWGGAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS 921880-03-7): Core Scaffold and Pharmacophore Landscape


7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS 921880-03-7) is a fully synthetic heterocyclic small molecule built on the pyrazolo[4,3-c]pyridin-3-one core, a privileged scaffold implicated in kinase inhibition, M1 muscarinic receptor positive allosteric modulation, and benzodiazepine receptor binding [1]. The compound features a characteristic N5-methyl and N2-phenyl substitution pattern on the pyrazolo[4,3-c]pyridinone ring system, with an indoline-1-carbonyl moiety at the C7 position. The indoline-1-carbonyl group introduces a bicyclic aromatic amide pharmacophore that distinguishes this compound from analogs bearing saturated or monocyclic N-linked carbonyl substituents. Pyrazolo[4,3-c]pyridin-3-one derivatives are documented in patent literature as kinase inhibitors targeting ITK, TEC, and IGF-1R [2], as well as M1 receptor positive allosteric modulators with potential utility in Alzheimer's disease and schizophrenia [3].

Why N5-Alkyl and C7-Carbonyl Variants of 7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Are Not Interchangeable


Within the pyrazolo[4,3-c]pyridin-3-one chemotype, both the N5 substituent identity and the C7 carbonyl-linked group independently govern target engagement, cell permeability, and metabolic stability. The indoline-1-carbonyl moiety at C7 introduces a conformationally constrained bicyclic aromatic system capable of π-π stacking and unique hydrogen bond acceptor geometry, which is absent in analogs bearing azepane-1-carbonyl (CAS 921879-67-6), pyrrolidine-1-carbonyl, or piperazine-1-carbonyl linkers [1]. Similarly, the N5-methyl group influences the electron density of the pyridinone ring and the conformational preference of the entire scaffold; replacement with benzyl (CAS 923680-55-1) or propyl alters both steric bulk and lipophilicity, shifting logP by more than 2 units . Literature on the pyrazolo[4,3-c]pyridine series demonstrates that even minor substituent changes at positions 5 and 7 can shift kinase selectivity profiles and antiproliferative potency by more than 10-fold [2], meaning that generic substitution without empirical validation introduces uncontrolled risk in structure-activity relationship (SAR) studies and assay reproducibility.

Quantitative Differentiation Evidence for 7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: Indoline vs. Azepane at C7

The target compound (C22H18N4O2, MW 370.41) carries an indoline-1-carbonyl group at C7, which introduces an aromatic bicyclic system. The direct C7 azepane analog (CAS 921879-67-6, C20H22N4O2, MW 350.42) lacks the fused phenyl ring present in indoline, resulting in a 20 Da lower molecular weight and a predicted reduction in topological polar surface area (TPSA) of approximately 6–8 Ų due to the absence of the aromatic ring system . Conversely, the N5-benzyl analog (CAS 923680-55-1, C28H22N4O2, MW 446.51) carries an additional 76 Da and introduces a second phenyl ring, which increases logP and may reduce aqueous solubility relative to the target N5-methyl congener . These differences influence both membrane permeability and non-specific protein binding in cell-based assays, making the target compound a distinct chemical entity for SAR exploration.

Physicochemical property Lipophilicity C7-carbonyl SAR

Kinase Inhibition Potential: Pyrazolo[4,3-c]pyridine Scaffold vs. Alternative Heterocyclic Cores

The pyrazolo[4,3-c]pyridin-3-one scaffold has been explicitly claimed as a kinase inhibitor chemotype in WO-2013041605-A1, with disclosed compounds demonstrating activity against ITK (IL-2 inducible T-cell kinase) and TEC family kinases [1]. A structurally related pyrazolo[4,3-c]pyridine compound (MRT00033659) has been reported with IC50 values of 0.9 µM against CK1δ and 0.23 µM against CHK1 in biochemical assays . In contrast, pyrazolo[1,5-a]pyridine or pyrazolo[3,4-b]pyridine regioisomers often display divergent kinase selectivity profiles due to altered hinge-binding geometry [2]. The presence of the indoline-1-carbonyl group at C7 provides an extended aromatic surface for potential hydrophobic pocket interactions that is structurally distinct from the piperazine- or pyrrolidine-linked C7 substituents found in the majority of patent-exemplified kinase inhibitor compounds, potentially offering selectivity advantages that warrant empirical profiling.

Kinase inhibition ITK/TEC IGF-1R

Antiproliferative Activity: Pyrazolo[4,3-c]pyridine Class Potency Against Human Cancer Cell Lines

A 2021 study by Razmienė et al. evaluated a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against K562 (leukemia), MV4-11 (leukemia), and MCF-7 (breast cancer) cell lines, with the most potent compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, achieving low micromolar GI50 values and inducing PARP-1 cleavage, caspase-9 activation, and LC3 fragmentation as mechanistic markers of apoptosis [1]. This study establishes that the 2H-pyrazolo[4,3-c]pyridine scaffold can deliver single-digit micromolar antiproliferative activity when appropriately substituted at positions 4, 6, and 7. By extension, the target compound's distinct substitution pattern (N5-methyl, N2-phenyl, C7-indoline-1-carbonyl) occupies a different region of chemical space compared to the 4,6,7-trisubstituted analogs examined, with the indoline-1-carbonyl moiety providing an additional aromatic ring for potential π-stacking with target proteins. No direct antiproliferative data for CAS 921880-03-7 are available in the peer-reviewed literature, and extrapolation from class-level data requires experimental validation.

Antiproliferative Cancer cell lines GI50

Benzodiazepine Receptor Affinity: Anxiolytic Chemotype Class-Level Evidence

Forbes et al. (1990) reported that a series of pyrazolo[4,3-c]pyridines exhibited higher affinity for central benzodiazepine receptors than diazepam while showing reduced anticonvulsant activity and sedation, defining an anxioselective pharmacological profile [1]. This study established that the pyrazolo[4,3-c]pyridine scaffold can engage the benzodiazepine binding site of GABA-A receptors with a binding mode distinct from classical 1,4-benzodiazepines. The target compound's N2-phenyl and C7-indoline-1-carbonyl groups may influence receptor subtype selectivity (e.g., α1- vs. α2/α3-containing GABA-A receptors) compared to the simpler aryl-substituted analogs examined in the original medicinal chemistry campaign. No direct radioligand binding data for CAS 921880-03-7 are available in the public domain, and class-level extrapolation should be treated as a hypothesis-generating observation.

Anxiolytic Benzodiazepine receptor GABA-A

M1 Muscarinic Positive Allosteric Modulation: Scaffold Precedent from Merck Patent Series

Patent WO-2011041143-A1 (Merck Sharp & Dohme) describes heterocyclic-fused pyrazolo[4,3-c]pyridin-3-one compounds as M1 receptor positive allosteric modulators (PAMs) with potential application in Alzheimer's disease, schizophrenia, cognitive impairment, and pain [1]. The pharmacophore model emerging from this patent series emphasizes the importance of the pyrazolo[4,3-c]pyridin-3-one core with N2-aryl substitution and a C7-linked group capable of occupying an allosteric binding pocket adjacent to the orthosteric acetylcholine site. The target compound combines the N2-phenyl and C7-indoline-1-carbonyl features that align with the general pharmacophore, but direct M1 PAM activity (EC50, fold-shift, or cooperativity factor α) has not been reported for CAS 921880-03-7. The indoline moiety provides conformational rigidity distinct from the flexible alkyl-linked or piperazine-based C7 substituents exemplified in the majority of patent compounds, which may influence binding kinetics and allosteric efficacy.

M1 receptor Positive allosteric modulator Alzheimer's disease

C7 Substituent Influence on Hydrogen Bond Capacity: Indoline vs. Saturated Cyclic Amides

The indoline-1-carbonyl group at C7 contains two carbonyl oxygen atoms (amide and pyridinone) and one endocyclic nitrogen in the indoline ring, providing a unique hydrogen bond acceptor (HBA) count of 4 relative to the 3 HBA count of the azepane-1-carbonyl analog (CAS 921879-67-6) which lacks the indoline nitrogen . In comparison, the pyrrolidine-1-carbonyl analog (C18H18N4O2, predicted MW 322.37) has an HBA count of 3 and a significantly smaller van der Waals volume, which may reduce the hydrophobic contact surface available for target protein interactions . These differences in hydrogen-bonding capacity and molecular shape can influence binding kinetics (kon/koff) and target residence time, parameters that are increasingly recognized as key determinants of in vivo efficacy beyond simple equilibrium affinity measurements.

Hydrogen bond acceptor C7 substituent effect Ligand efficiency

Recommended Application Scenarios for 7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Based on Current Evidence


Kinase Selectivity Panel Screening for ITK/TEC and IGF-1R Targets

Based on the pyrazolo[4,3-c]pyridin-3-one scaffold's validated kinase inhibitor activity documented in WO-2013041605-A1, the target compound (CAS 921880-03-7) is a rational inclusion in kinase selectivity panels targeting ITK, TEC, and IGF-1R [1]. Its indoline-1-carbonyl group at C7 offers a structurally distinct pharmacophore feature not present in the majority of patent-exemplified analogs, positioning it as a potential chemical probe for exploring C7-dependent selectivity within the kinome. Procurement for this application is justified when the screening objective is to map how aromatic, bicyclic C7 substituents influence kinase selectivity relative to saturated or piperazine-linked comparators.

M1 Muscarinic Allosteric Modulator SAR Expansion

The Merck patent series (WO-2011041143-A1) establishes the pyrazolo[4,3-c]pyridin-3-one core as an M1 PAM pharmacophore [2]. The target compound's indoline-1-carbonyl group represents a conformationally restricted C7 substituent that has not been extensively exemplified in the patent literature. Researchers expanding M1 PAM structure-activity relationships beyond piperazine- and flexible alkyl-linked C7 substituents would benefit from including this compound as a rigid aromatic comparator. Its use is recommended in calcium mobilization or IP1 functional assays using recombinant M1-expressing cell lines, with the objective of determining whether indoline-induced conformational constraint improves allosteric cooperativity or subtype selectivity.

Antiproliferative Screening in Hematological and Solid Tumor Cell Line Panels

Razmienė et al. (2021) demonstrated that 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines can achieve low micromolar GI50 values against leukemia (K562, MV4-11) and breast cancer (MCF-7) cell lines, with mechanistic evidence of PARP-1 cleavage and caspase-9-mediated apoptosis [3]. The target compound, possessing a distinct substitution pattern at position 5 (methyl) and position 7 (indoline-1-carbonyl), is a candidate for expanded antiproliferative profiling across broader cancer cell line panels, including NCI-60 or similar profiling platforms, to determine if the indoline moiety confers tumor-type selectivity or enhanced potency relative to previously characterized analogs.

Benzodiazepine Receptor Subtype Selectivity Profiling

The Forbes et al. (1990) study established that pyrazolo[4,3-c]pyridine derivatives can exhibit higher benzodiazepine receptor affinity than diazepam with reduced sedative and anticonvulsant liabilities, suggesting an anxioselective profile [4]. The target compound's N2-phenyl and C7-indoline-1-carbonyl substitution pattern may modulate α-subunit selectivity (α1 vs. α2/α3/α5) at GABA-A receptors. Procurement is warranted for radioligand displacement assays using recombinant GABA-A receptor subtypes to determine whether the indoline moiety confers subtype selectivity advantages over the simpler aryl-substituted analogs originally reported.

Quote Request

Request a Quote for 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.